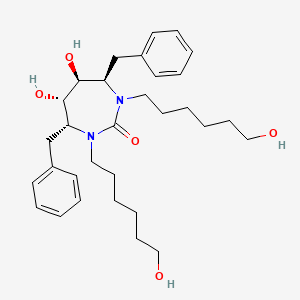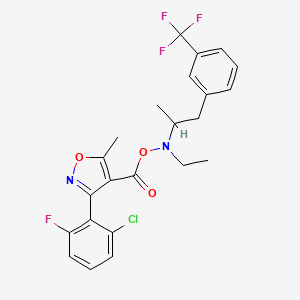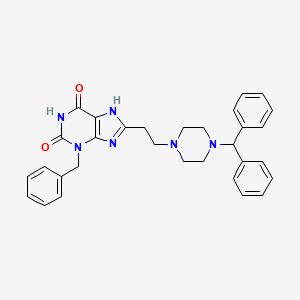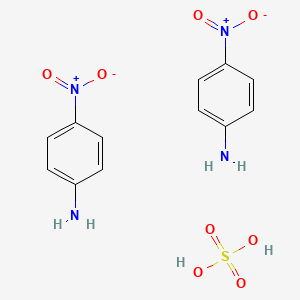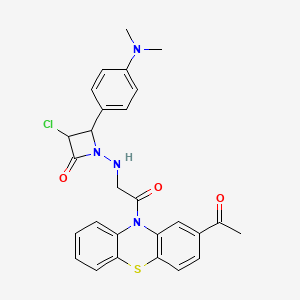
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound with the molecular formula C₁₄H₁₄N₂O₂S It is characterized by a piperidine ring attached to an ethanamine group, which is further substituted with a nitrobenzo(b)thien-3-yl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- typically begins with piperidine and ethanamine as the primary starting materials.
Reaction Steps: The synthesis involves a multi-step reaction process, including nitration, cyclization, and substitution reactions.
Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes, such as recrystallization or chromatography, to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at different positions on the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often use reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: Substitution reactions may involve halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Amino derivatives, such as 1-Piperidineethanamine, N-(2-aminobenzo(b)thien-3-yl)-.
Substitution Products: Halogenated derivatives of the piperidine ring.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)- is compared with other similar compounds, such as 1-Piperidineethanamine, N-(2-aminobenzo(b)thien-3-yl)- and 1-Piperidineethanamine, N-(2-chlorobenzo(b)thien-3-yl)-
List of Similar Compounds
1-Piperidineethanamine, N-(2-aminobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-chlorobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-methoxybenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-bromobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-iodobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-fluorobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-nitrobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-cyanobenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-ethylbenzo(b)thien-3-yl)-
1-Piperidineethanamine, N-(2-methylbenzo(b)thien-3-yl)-
Properties
CAS No. |
128554-87-0 |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-nitro-N-(2-piperidin-1-ylethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H19N3O2S/c19-18(20)15-14(12-6-2-3-7-13(12)21-15)16-8-11-17-9-4-1-5-10-17/h2-3,6-7,16H,1,4-5,8-11H2 |
InChI Key |
HIUGSPXIOFNUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



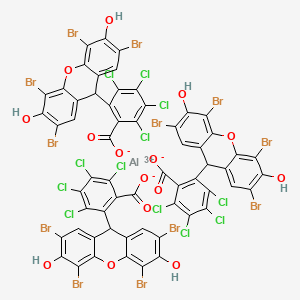
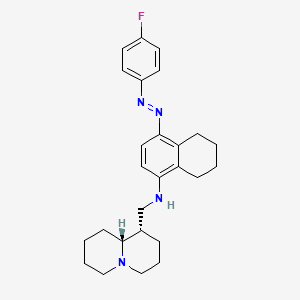
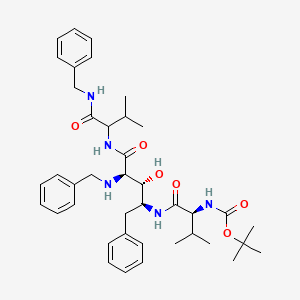
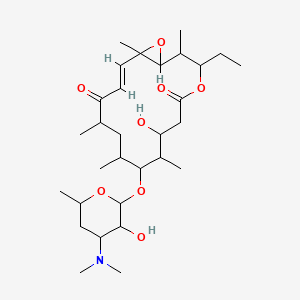
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
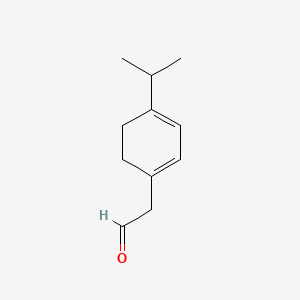
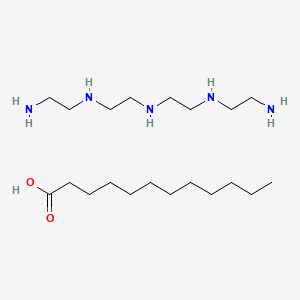
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
